6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a seven-membered heterocyclic compound featuring an imidazole ring fused to an azepine ring. It belongs to the quaternary ammonium compounds (QACs), a class of cationic biocides with broad-spectrum antimicrobial activity . The compound and its derivatives are synthesized via alkylation or condensation reactions, yielding quaternary salts that exhibit potent antibacterial and antifungal properties. For instance, derivative VI (3-biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide) demonstrated polyvalent activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, with efficacy comparable to reference drugs .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVCARRYXQUTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CN2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437403 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-55-8 | |
| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown antibacterial and antifungal activity, suggesting that their targets may be microbial cells.
Mode of Action
It is known that similar compounds interact with microbial cells, leading to their destruction.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that it interferes with essential biochemical pathways in microbial cells, leading to their death.
Result of Action
Similar compounds have been shown to possess antibacterial and antifungal activity, suggesting that they cause the death of microbial cells.
Biochemical Analysis
Biochemical Properties
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, this compound can interact with proteins involved in signal transduction, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their function, leading to changes in cellular processes. For example, this compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in altered transcriptional profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its efficacy and potential side effects. For instance, its interaction with membrane transporters can affect its uptake and distribution, impacting its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production.
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and case studies.
- Molecular Formula : CHN
- Molecular Weight : 152.20 g/mol
- CAS Number : 914637-93-7
- IUPAC Name : this compound
1. Antibacterial and Antifungal Activity
Recent studies have highlighted the potential of this compound derivatives in combating bacterial and fungal infections. A notable study by Demchenko et al. (2021) synthesized a series of novel quaternary salts derived from this compound which exhibited significant antibacterial and antifungal activity against various pathogens including:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Acinetobacter baumannii | Effective |
| Cryptococcus neoformans | Effective |
These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mice models, indicating their potential as new antimicrobial agents.
2. Anticancer Potential
The anticancer properties of imidazo[1,2-a]azepine derivatives have also been investigated. A study reported that certain derivatives showed significant inhibitory effects on cancer cell lines from the NCI-60 panel. The findings indicated that these compounds could induce apoptosis and inhibit cell growth effectively:
| Compound | IC (µM) | Cancer Cell Line Tested |
|---|---|---|
| 6-substituted imidazo derivatives | 0.47 - 3.90 | Various NCI-60 lines |
The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Histamine H3 Receptor Antagonism : Harusawa et al. (2003) demonstrated that derivatives could act as antagonists at the histamine H3 receptor, which is implicated in modulating neurotransmitter release in the central nervous system.
- Inhibition of Thioredoxin Reductase : Certain derivatives have been shown to inhibit thioredoxin reductase (TrxR), a critical enzyme in redox regulation within cancer cells. This inhibition leads to increased oxidative stress and subsequent apoptosis in tumor cells .
Case Study: Synthesis and Testing of Antimicrobial Agents
Demchenko et al. synthesized several quaternary salts from imidazo derivatives and tested their antibacterial properties against common pathogens. The results indicated a promising avenue for developing new antibiotics with reduced side effects compared to traditional antibiotics.
Case Study: Anticancer Activity Evaluation
A specific derivative was subjected to extensive testing against multiple cancer cell lines. The results highlighted its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Scientific Research Applications
Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exhibit notable antibacterial and antifungal activities. For instance, a study by Demchenko et al. synthesized a series of quaternary salts from this compound that showed effectiveness against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Acinetobacter baumannii | Effective |
| Cryptococcus neoformans | Effective |
These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mouse models, indicating their potential as new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound derivatives have also been investigated. Certain derivatives have shown significant inhibitory effects on cancer cell lines from the NCI-60 panel:
| Compound | IC (µM) | Cancer Cell Line Tested |
|---|---|---|
| 6-substituted imidazo derivatives | 0.47 - 3.90 | Various NCI-60 lines |
The mechanism of action involves the inhibition of key enzymes that are crucial for cancer cell proliferation and survival pathways.
Enzyme Interaction
This compound interacts with various enzymes and proteins within biological systems. Its mechanisms include:
- Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Activation : It may also enhance enzyme activity through allosteric modulation.
Cellular Effects
The compound influences cellular functions through multiple mechanisms:
- Cell Signaling : It modulates key signaling pathways by affecting the phosphorylation status of proteins involved in signal transduction.
- Gene Expression : The compound can alter gene expression by interacting with transcription factors or other regulatory proteins.
Case Study: Synthesis and Testing of Antimicrobial Agents
Demchenko et al. synthesized several quaternary salts from imidazo derivatives and tested their antibacterial properties against common pathogens. The results indicated a promising avenue for developing new antibiotics with reduced side effects compared to traditional antibiotics.
Case Study: Anticancer Activity Evaluation
A specific derivative was subjected to extensive testing against multiple cancer cell lines. The results highlighted its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Summary of Research Findings
The research surrounding this compound underscores its potential as a versatile compound in medicinal chemistry. Its applications span across:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activities.
- Medicine : Explored for therapeutic potential in drug development.
- Industry : Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectral Differences
Imidazo[1,2-a]azepine vs. Pyrrolo[1,2-a]imidazole
- Core Structure :
- Imidazo[1,2-a]azepine: Seven-membered azepine ring fused to imidazole.
- Pyrrolo[1,2-a]imidazole: Five-membered pyrrole ring fused to imidazole.
- NMR Characteristics :
- Imidazoazepines : Azepine methylene protons appear at 1.70–4.23 ppm , while the N+CH2CO group in phenacyl-substituted derivatives resonates at 6.14–6.17 ppm .
- Pyrroloimidazoles : Pyrrole methylene protons are observed at 2.75–4.57 ppm , with the N+CH2CO group at 5.24–5.26 ppm .
- Optical Activity : Use of L-menthol in imidazoazepine synthesis induces an AB-system doublet (e.g., 5.26–5.36 ppm for N+CH2COO), absent in pyrroloimidazoles .
Imidazo[1,2-a]azepine vs. Diazacyclopenta[cd]azulenes
Antimicrobial Activity
Comparison with Other Heterocycles
- Imidazo[2,1-b]thiadiazoles and imidazo[1,2-a]pyrimidines : These six-membered analogs exhibit narrower spectra and lower potency against fungi compared to imidazoazepines .
- Imidazo[1,5-a]quinoxalines: Less studied but show moderate activity against Gram-negative bacteria, unlike imidazoazepines, which are more Gram-positive-specific .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine derivatives?
- Methodological Answer : One-pot multi-step reactions are widely employed, leveraging sequential cyclization and functionalization. For example, substituted imidazo-azepines can be synthesized via interactions between isothiocyanato intermediates and hydrazides or aminocarbonyl compounds, achieving yields up to 55% in optimized conditions . Cyclization reactions under reflux with catalysts like p-toluenesulfonic acid (PTSA) are critical for ring closure. Characterization involves H/C NMR to confirm hydrogen/carbon environments and HRMS to validate molecular weights .
Q. How are spectroscopic techniques employed to confirm the structure of imidazo-azepine derivatives?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.5 ppm). C NMR distinguishes carbonyl carbons (δ 160–180 ppm) and nitrile groups (δ 110–120 ppm) .
- IR : Peaks at 2200–2250 cm confirm nitrile groups, while 1650–1750 cm signals indicate carbonyl stretches .
- HRMS : Validates molecular formulas (e.g., [M+H] within 1 ppm error) to rule out impurities .
Q. What key functional groups influence the reactivity of imidazo-azepine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at the 7-position enhance electrophilic substitution reactivity, while bulky substituents (e.g., phenethyl) at the 3-position hinder cyclization. Substituents like trifluoromethyl groups increase metabolic stability, as observed in pyridine analogs .
Advanced Research Questions
Q. How can computational strategies optimize the synthesis of imidazo-azepine scaffolds?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, enabling targeted screening of solvents/catalysts. For example, ICReDD combines computation and experimental data to reduce optimization time by 40–60% through reaction path searches and machine learning-driven parameter prioritization . Virtual simulations in COMSOL Multiphysics model reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) and temperature gradients .
Q. How do researchers resolve contradictions in reaction yields for substituted imidazo-azepines?
- Methodological Answer : Factorial design (e.g., 2 designs) isolates critical variables (e.g., temperature, catalyst loading). For example, a study on imidazo[1,2-a]pyridines found that increasing PTSA concentration beyond 10 mol% led to side reactions, reducing yields by 15–20% . Cross-validation with HRMS and C NMR helps identify byproducts (e.g., dimerization artifacts) .
Q. What experimental designs analyze structure-activity relationships (SAR) in imidazo-azepine derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., 7-nitro vs. 7-cyano) using one-pot protocols .
- Step 2 : Employ response surface methodology (RSM) to correlate substituent electronic effects (Hammett constants) with bioactivity .
- Step 3 : Validate SAR using molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
Q. How do solvent systems and catalysts influence regioselectivity in imidazo-azepine ring formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing zwitterionic intermediates, while protic solvents (e.g., ethanol) promote competing pathways. Catalysts like CuI enhance regioselectivity in nitro-substituted derivatives by coordinating to nitrile groups, as shown in benzothieno-imidazo pyrimidine syntheses .
Notes
- Avoided Sources : Commercial databases (e.g., ChemNet, Hairui Chemical) and non-peer-reviewed platforms were excluded per guidelines.
- Advanced Tools : Integration of AI (e.g., ICReDD’s feedback loops) and factorial design ensures reproducibility and scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
